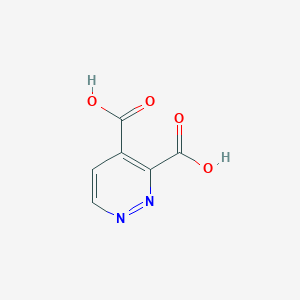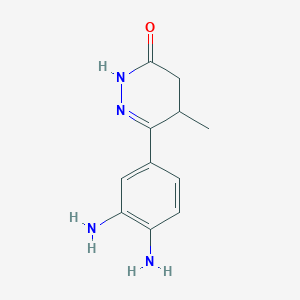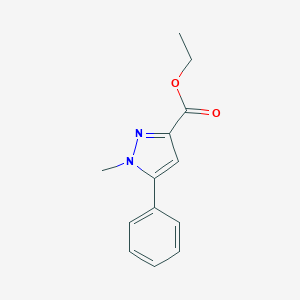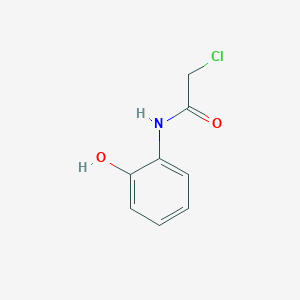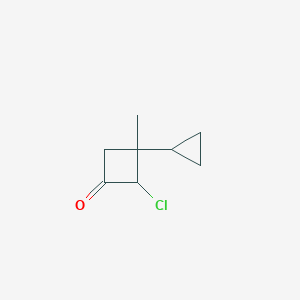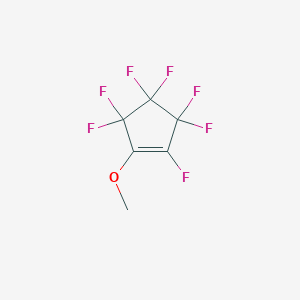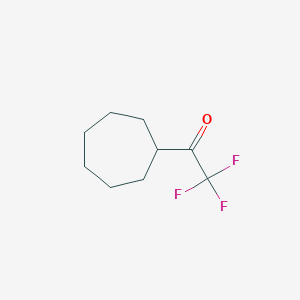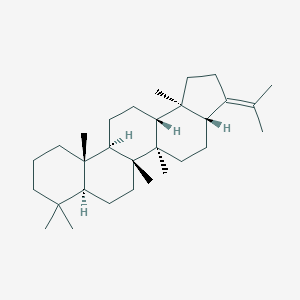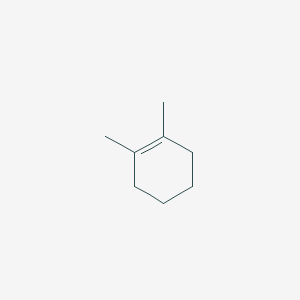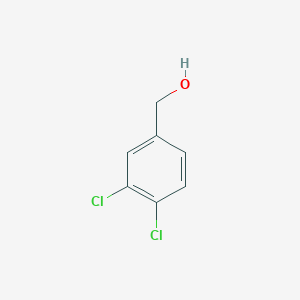![molecular formula C9H9F3O B155971 1-[4-(三氟甲基)苯基]乙醇 CAS No. 1737-26-4](/img/structure/B155971.png)
1-[4-(三氟甲基)苯基]乙醇
描述
“1-[4-(Trifluoromethyl)phenyl]ethanol” is a chemical compound with the molecular formula C9H9F3O . It is a clear colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of “1-[4-(Trifluoromethyl)phenyl]ethanol” has been achieved through lipase-catalyzed transesterification in organic solvents . Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated .
Molecular Structure Analysis
The molecular structure of “1-[4-(Trifluoromethyl)phenyl]ethanol” is represented by the formula C9H9F3O .
Chemical Reactions Analysis
The kinetic resolution of “1-[4-(Trifluoromethyl)phenyl]ethanol” enantiomers was achieved through lipase-catalyzed transesterification in organic solvents . The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min, show that the enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .
Physical And Chemical Properties Analysis
“1-[4-(Trifluoromethyl)phenyl]ethanol” is a clear colorless to pale yellow liquid . More detailed physical and chemical properties are not available in the current literature.
科学研究应用
Biocatalysis
The compound has been studied for its role in biocatalytic processes. For instance, lipase-catalyzed transesterification reactions utilize this compound to produce chiral intermediates . The optimization of such reactions is essential for the efficient production of optically active pharmaceutical ingredients.
Solvent Systems
Research has explored the use of 1-[4-(Trifluoromethyl)phenyl]ethanol in solvent systems to improve the efficiency of biocatalytic reactions . The addition of this compound to reaction mixtures can influence the solubility and stability of substrates and products, thereby enhancing the overall reaction rate.
安全和危害
When handling “1-[4-(Trifluoromethyl)phenyl]ethanol”, it is recommended to ensure good ventilation of the work station, avoid breathing fumes, mist, spray, vapors, and avoid contact with skin and eyes . It is also advised to handle it in accordance with good industrial hygiene and safety procedures .
属性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938423 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]ethanol | |
CAS RN |
1737-26-4 | |
| Record name | α-Methyl-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in developing biocatalytic methods for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?
A1: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a crucial chiral building block for synthesizing a chemokine CCR5 antagonist. [] Traditional chemical synthesis often leads to racemic mixtures, requiring further separation steps to obtain the desired enantiomer. Biocatalytic methods, utilizing enzymes, offer a greener and more efficient alternative for producing enantiomerically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol. []
Q2: What challenges arise when using biocatalysis to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, and how does the research address these?
A2: One major challenge is the poor solubility of the substrate, 4-(trifluoromethyl)acetophenone, in the aqueous environments typically used for biocatalysis. [] The research demonstrates that using a polar organic solvent-aqueous medium, specifically isopropanol-aqueous, significantly enhances substrate solubility and improves the efficiency of the biocatalytic process. [] This approach led to a higher yield (99.1% compared to 62.5% in buffer alone) and a significantly reduced reaction time. []
Q3: Beyond isopropanol, what other strategies are being explored to improve biocatalytic production of chiral alcohols like (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?
A3: Recent research investigates the use of biocompatible Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES) as co-solvents in biocatalytic systems. [] These solvents offer tunable properties that can improve substrate solubility, enzyme stability, and reaction efficiency. [] Exploring these novel solvent systems holds promise for developing even more efficient and environmentally friendly biocatalytic processes for chiral alcohol production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

